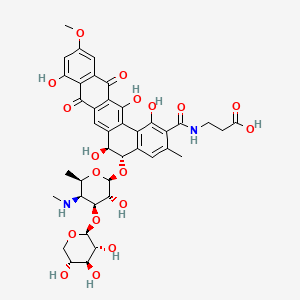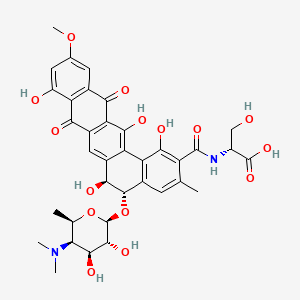
D-Serine, N-((5-((4,6-dideoxy-4-(dimethylamino)-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Serine, N-((5-((4,6-dideoxy-4-(dimethylamino)-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-: is a complex organic compound with significant importance in various scientific fields. This compound is known for its intricate structure and diverse applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Serine, N-((5-((4,6-dideoxy-4-(dimethylamino)-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- involves multiple steps, including the protection and deprotection of functional groups, glycosylation, and coupling reactions. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
D-Serine, N-((5-((4,6-dideoxy-4-(dimethylamino)-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized products, enhancing the compound’s versatility.
Applications De Recherche Scientifique
D-Serine, N-((5-((4,6-dideoxy-4-(dimethylamino)-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in cellular processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of D-Serine, N-((5-((4,6-dideoxy-4-(dimethylamino)-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Serine derivatives: Compounds with similar structures but different functional groups.
Glycosylated anthracyclines: Molecules with similar glycosylation patterns and anthracycline cores.
Other tetrahydroxy compounds: Compounds with multiple hydroxyl groups and similar ring structures.
Uniqueness
D-Serine, N-((5-((4,6-dideoxy-4-(dimethylamino)-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- stands out due to its unique combination of functional groups, glycosylation pattern, and structural complexity. These features contribute to its diverse reactivity and wide range of applications in various scientific fields.
Propriétés
Numéro CAS |
131426-62-5 |
|---|---|
Formule moléculaire |
C36H38N2O15 |
Poids moléculaire |
738.7 g/mol |
Nom IUPAC |
(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5R,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C36H38N2O15/c1-11-6-17-23(29(44)20(11)34(48)37-18(10-39)35(49)50)22-15(28(43)33(17)53-36-32(47)31(46)25(38(3)4)12(2)52-36)9-16-24(30(22)45)27(42)14-7-13(51-5)8-19(40)21(14)26(16)41/h6-9,12,18,25,28,31-33,36,39-40,43-47H,10H2,1-5H3,(H,37,48)(H,49,50)/t12-,18-,25+,28+,31+,32-,33+,36+/m1/s1 |
Clé InChI |
ZAQHGXRGCJLEPS-PJKLZITJSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N(C)C |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




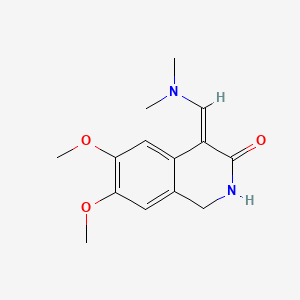



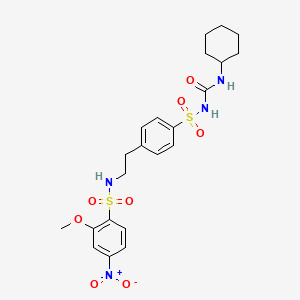


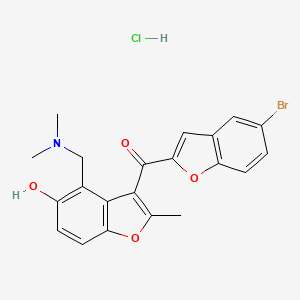

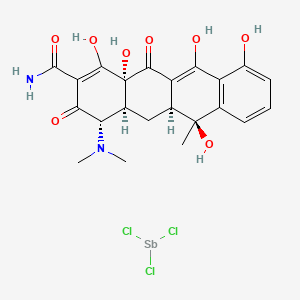
![1-methyl-4-[8-(trifluoromethyl)-6H-benzo[c][1,5]benzoxathiepin-6-yl]piperidine;oxalic acid](/img/structure/B12765285.png)
